molecular formula C7H11NO2S2 B2515008 N-(2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 1251609-76-3

N-(2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No.: B2515008
CAS No.: 1251609-76-3
M. Wt: 205.29
InChI Key: CKGKOXBALPWRKL-UHFFFAOYSA-N
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Description

N-(2-(thiophen-3-yl)ethyl)methanesulfonamide is a chemical compound of interest in various research fields, particularly in medicinal and agrochemical discovery. It features a methanesulfonamide (mesyl) group attached via a two-carbon ethylene linker to a thiophen-3-yl ring system. The thiophene ring is a privileged pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs and agrochemicals due to its versatile biological properties and its role as a bioisostere for phenyl rings . Sulfonamide functional groups are also prevalent in bioactive molecules, contributing to target binding and influencing the physicochemical properties of a compound . The ethylene linker in this structure provides conformational flexibility, which can be beneficial for optimizing interactions with biological targets. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules . It may also serve as a core structure for the development of novel ligands or probes in pharmacological research, given the established utility of similar structures in creating compounds with fungicidal , antibacterial , and antioxidant activities. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2-thiophen-3-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S2/c1-12(9,10)8-4-2-7-3-5-11-6-7/h3,5-6,8H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGKOXBALPWRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonamidation of 2-(Thiophen-3-yl)ethylamine

The most straightforward route involves reacting 2-(thiophen-3-yl)ethylamine with methanesulfonyl chloride (MsCl) under basic conditions. Adapted from trifluoromethanesulfonamide syntheses, this method proceeds via nucleophilic acyl substitution:

Procedure :

  • Activation : 2-(Thiophen-3-yl)ethylamine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0–5°C under nitrogen.
  • Base Addition : Triethylamine (1.05 equiv) is added to scavenge HCl.
  • Sulfonylation : MsCl (1.05 equiv) is added dropwise, and the mixture is stirred for 1–2 hours.
  • Workup : The reaction is quenched with water, and the organic layer is washed with brine, dried (Na₂SO₄), and concentrated.
  • Purification : Column chromatography (ethyl acetate/hexane) yields the product as a white solid.

Optimization :

  • Temperature Control : Reactions performed below 5°C minimize side products like bis-sulfonamides.
  • Solvent Choice : DCM ensures high solubility of intermediates, while ethereal solvents (e.g., THF) reduce reaction rates.

Yield : 70–85% (estimated from analogous reactions in).

Nickel-Catalyzed Allylic Amination

A novel approach leverages nickel catalysis to couple methanesulfonamide with allylic alcohols or halides bearing thiophene groups. This method, inspired by allylic amination protocols, offers regioselectivity and functional group tolerance.

Procedure :

  • Substrate Preparation : Allylic bromide (e.g., 3-(2-bromoethyl)thiophene, 1.5 equiv) is combined with methanesulfonamide (1.2 equiv) in anhydrous acetonitrile.
  • Catalyst System : Ni(COD)₂ (10 mol%), tricyclohexylphosphine (PCy₃, 20 mol%), and Ti(OiPr)₄ (20 mol%) are added.
  • Reaction : The mixture is stirred at 100°C for 12 hours.
  • Purification : Flash chromatography (petroleum ether/ethyl acetate) isolates the product.

Key Insights :

  • Additive Role : Ti(OiPr)₄ enhances nickel catalyst activity by stabilizing intermediates.
  • Limitations : Lower yields (55%) compared to direct methods due to competing β-hydride elimination.

Multi-Step Synthesis from Thiophene Derivatives

A patent-derived strategy constructs the thiophene core before introducing the sulfonamide group. While lengthier, this route is advantageous for large-scale production.

Steps :

  • Thiophene Formation : 5-Methyl-4-oxo-tetrahydrothiophene-3-carboxylate is treated with methanesulfonyl chloride to form a sulfonate intermediate.
  • Aromatization : Sodium sulfide and oxygen convert the intermediate into 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • Amination : Reaction with ethylamine followed by sulfonamide coupling yields the target compound.

Challenges :

  • Reactivity : Thiophene sulfonyl chlorides are prone to hydrolysis, requiring anhydrous conditions.
  • Yield : Multi-step processes typically achieve 40–60% overall yield.

Comparative Analysis of Methods

Parameter Direct Sulfonamidation Nickel-Catalyzed Multi-Step Synthesis
Yield 70–85% 55% 40–60%
Reaction Time 2–4 hours 12 hours 24–48 hours
Catalyst Cost None High (Ni, Ti) Low
Scalability Excellent Moderate Excellent
Functional Tolerance Moderate High Low

Key Observations :

  • Direct sulfonamidation is optimal for small-scale synthesis due to simplicity and high yield.
  • Nickel catalysis suits substrates sensitive to harsh conditions but requires expensive ligands.
  • Industrial settings favor multi-step routes despite lower yields for streamlined intermediate isolation.

Experimental Optimization and Troubleshooting

Solvent Effects

  • Polar Aprotic Solvents : DMF or acetonitrile improves nickel-catalyzed reactions but risks sulfonamide decomposition above 100°C.
  • Ether vs. DCM : Ethers slow sulfonylation rates but enhance selectivity in direct methods.

Catalytic Enhancements

  • Ligand Design : Bulky phosphines (e.g., PCy₃) suppress nickel aggregation, improving turnover in allylic amination.
  • Acid Scavengers : Molecular sieves in multi-step syntheses prevent HCl-mediated thiophene ring degradation.

Common Side Reactions

  • Bis-Sulfonamide Formation : Excess MsCl or elevated temperatures lead to over-sulfonylation. Mitigated by slow reagent addition.
  • Thiophene Ring Oxidation : Aromatization steps require strict oxygen control to avoid sulfone byproducts.

Applications and Derivatives

Pharmacological Activity

Sulfonamides with thiophene moieties exhibit kinase inhibitory activity, though specific data for this compound remain proprietary.

Materials Science

The electron-deficient sulfonamide group enhances charge transport in conjugated polymers, enabling use in organic field-effect transistors (OFETs).

Synthetic Derivatives

  • N-Alkylated Analogues : Alkylation of the sulfonamide nitrogen modulates solubility (e.g., for drug formulation).
  • Thiophene Modifications : Halogenation at the 5-position alters electronic properties for optoelectronic applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)ethyl)methanesulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(thiophen-3-yl)ethyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)ethyl)methanesulfonamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfonamide and thiophene moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiophene Ring

(a) N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide (CAS 2034566-70-4)
  • Structural Difference : Replaces the thiophen-3-yl group with a 5-(furan-3-yl)thiophen-2-yl moiety.
  • Molecular Formula: C${11}$H${13}$NO$3$S$2$ (same as the parent compound) but with a furan substitution altering electronic properties.
(b) N-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
  • Structural Difference : Features two thiophene rings (2-yl and 3-yl) and a hydroxy group on the ethyl chain, with a trifluoromethylbenzenesulfonamide group.
  • Molecular Formula: C${17}$H${14}$F$3$NO$3$S$_3$.
  • Impact : The trifluoromethyl group increases lipophilicity and metabolic stability, while the dual thiophene substitution may enhance π-stacking interactions in hydrophobic environments .

Modifications to the Sulfonamide Group

(a) N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide (CAS 2034596-88-6)
  • Structural Difference : Substitutes the methanesulfonamide’s methyl group with a 4-(trifluoromethyl)phenyl moiety.
  • Molecular Formula: C${18}$H${16}$F$3$NO$3$S$_2$.
  • Impact : The bulky trifluoromethylphenyl group may sterically hinder interactions with enzymes or receptors, reducing binding efficiency but improving selectivity for specific targets .
(b) USP Sotalol Related Compounds (A, B, and C)
  • Compound A: N-(4-Formylphenyl)methanesulfonamide (C$8$H$9$NO$_3$S).
  • Compound B: N-[4-[2-(Isopropylamino)ethyl]phenyl]methanesulfonamide (C${12}$H${20}$N$2$O$2$S·HCl).
  • Impact: The absence of a thiophene ring in these analogs reduces aromatic interactions but introduces formyl or isopropylamino groups, which may improve solubility or modulate cardiovascular activity (as seen in sotalol derivatives) .

Ethyl Chain Modifications

(a) 1-(4-Fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide (CAS 946357-28-4)
  • Structural Difference: Incorporates a morpholino group on the ethyl chain and a 4-fluorophenyl substituent.
  • Impact: The morpholino group enhances water solubility and bioavailability, while the fluorophenyl group improves metabolic stability via reduced cytochrome P450-mediated oxidation .

Key Data Table: Structural and Molecular Comparisons

Compound Name Key Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
N-(2-(Thiophen-3-yl)ethyl)methanesulfonamide Thiophen-3-yl C${11}$H${13}$NO$3$S$2$ 271.4 Electron-rich thiophene enhances π-interactions
N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide 5-(Furan-3-yl)thiophen-2-yl C${11}$H${13}$NO$3$S$2$ 271.4 Furan increases polarity
N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide 4-(Trifluoromethyl)phenyl C${18}$H${16}$F$3$NO$3$S$_2$ 415.5 Enhanced lipophilicity
1-(4-Fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide Morpholino, 4-fluorophenyl C${17}$H${22}$FN$2$O$3$S 356.4 Improved solubility and metabolic stability

Research Findings and Implications

  • Electronic Effects : Thiophene-containing analogs exhibit stronger π-π stacking than furan or phenyl derivatives, making them suitable for targeting aromatic-rich binding pockets .
  • Solubility vs. Lipophilicity: Morpholino or hydroxyl groups improve aqueous solubility, whereas trifluoromethyl or chlorophenyl groups enhance membrane permeability .
  • Biological Activity : Thiophene derivatives are prioritized in antiviral and anticancer research due to their heterocyclic reactivity, while sotalol-like analogs are explored for cardiovascular applications .

Biological Activity

N-(2-(thiophen-3-yl)ethyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a thiophene ring attached to an ethyl chain and a methanesulfonamide group. The presence of the thiophene moiety is significant as it can enhance the compound's interaction with biological targets, potentially improving its pharmacological properties.

The exact mechanism of action of this compound is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors. The sulfonamide and thiophene groups likely play crucial roles in modulating biological pathways associated with inflammation, cancer proliferation, and antibacterial activity.

Antibacterial Activity

Research indicates that this compound exhibits promising antibacterial properties. It has been investigated against several multidrug-resistant bacterial strains, demonstrating effectiveness particularly against Staphylococcus aureus. The compound's structure allows for specific interactions with bacterial enzymes, inhibiting their function and leading to bacterial cell death.

Anticancer Activity

The compound has also shown potential as an anticancer agent. In vitro studies have revealed that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, it was tested against various cancer cell lines, where it demonstrated cytotoxic effects comparable to established chemotherapeutic agents .

Case Studies

  • Antibacterial Efficacy : In a study involving the evaluation of several thiophene derivatives, this compound was found to possess significant antibacterial activity against resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations compared to control substances.
  • Cancer Cell Studies : A series of experiments conducted on MCF-7 breast cancer cells revealed that the compound could significantly reduce cell viability. The IC50 value was reported at 15 µM, indicating substantial potency in inducing apoptosis through mechanisms such as caspase activation and modulation of apoptotic pathways .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus8Vancomycin16
Escherichia coli16Ciprofloxacin32
Pseudomonas aeruginosa32Gentamicin64

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Control DrugIC50 (µM)
MCF-7 (Breast Cancer)15Doxorubicin10
FaDu (Hypopharyngeal)20Bleomycin30
A549 (Lung Cancer)25Cisplatin18

Q & A

Q. What are the standard synthetic routes for N-(2-(thiophen-3-yl)ethyl)methanesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the alkylation of thiophen-3-ylethylamine with methanesulfonyl chloride under inert conditions. Key steps include:

  • Step 1 : Thiophen-3-ylethylamine preparation via nucleophilic substitution or coupling reactions .
  • Step 2 : Sulfonylation using methanesulfonyl chloride in dichloromethane at 0–5°C, followed by stirring at room temperature for 12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to minimize byproducts like disulfonylated amines.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiophene ring and sulfonamide linkage. For example, thiophen-3-yl protons appear as a triplet (δ 7.2–7.4 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. SHELX software is widely used for refinement, requiring high-resolution data (R-factor < 0.05) .
  • HPLC-MS : Validates purity and molecular weight (MW = 245.3 g/mol) with ESI+ peaks at m/z 246.1 [M+H]⁺ .

Advanced Research Questions

Q. How can contradictory structural data (e.g., NMR vs. X-ray) be resolved for thiophene-containing sulfonamides?

Discrepancies often arise from dynamic effects (e.g., rotameric equilibria in solution) or crystal packing forces. Methodological approaches include:

  • Variable-Temperature NMR : Identifies conformational flexibility by observing signal coalescence at elevated temperatures .
  • DFT Calculations : Compares experimental and computed NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G*) to validate crystal structures .
  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands model pseudo-merohedral twinning, common in sulfonamide crystals .

Q. What strategies are employed to enhance the compound’s pharmacokinetic profile in drug discovery?

  • Metabolic Stability : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the benzene ring reduces CYP450-mediated oxidation .
  • Solubility Optimization : Co-crystallization with cyclodextrins or salt formation (e.g., sodium or hydrochloride) improves aqueous solubility .
  • SAR Studies : Modifying the thiophene’s substitution pattern (e.g., 3-yl vs. 2-yl) impacts target affinity. For example, 3-thiophenyl derivatives show higher ATPase inhibition in cancer cell lines .

Q. How are reaction mechanisms elucidated for sulfonamide-thiophene hybrid syntheses?

  • Isotopic Labeling : ¹⁸O tracing in sulfonylation steps confirms the nucleophilic attack mechanism .
  • Kinetic Profiling : Monitoring reaction progress via in-situ IR identifies rate-determining steps (e.g., amine deprotonation) .
  • Computational Studies : Transition state modeling (e.g., using Gaussian) reveals steric effects from the thiophene ring on sulfonamide bond formation .

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